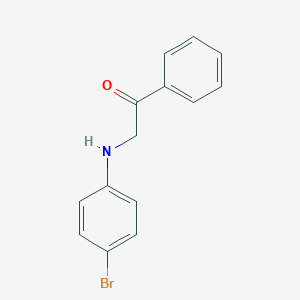![molecular formula C21H15BrN2O3 B186274 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide CAS No. 5838-75-5](/img/structure/B186274.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide, commonly known as BPA, is a synthetic compound that has been widely used in various scientific research applications. BPA is a derivative of benzoxazole and is synthesized by the reaction of 4-bromophenol with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of acetic anhydride.
Mecanismo De Acción
The mechanism of action of BPA is not well understood. However, studies have shown that BPA can interact with various biomolecules such as proteins and nucleic acids. BPA has been shown to bind to the DNA minor groove and inhibit the activity of DNA-binding proteins. BPA has also been shown to interact with proteins involved in signal transduction pathways, such as kinases and phosphatases.
Efectos Bioquímicos Y Fisiológicos
BPA has been shown to have various biochemical and physiological effects. BPA has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. BPA has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPA in lab experiments is its ability to emit strong fluorescence upon binding to biomolecules. This makes BPA a useful tool for the detection and analysis of proteins and nucleic acids. However, one of the limitations of using BPA is its potential toxicity. BPA has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of BPA in scientific research. One potential direction is the development of new BPA derivatives with improved properties such as increased fluorescence intensity or reduced toxicity. Another potential direction is the use of BPA in the development of new drugs for the treatment of various diseases. BPA has been shown to have anticancer and neuroprotective effects, making it a promising candidate for drug development. Finally, further studies are needed to better understand the mechanism of action of BPA and its potential applications in various fields of research.
Conclusion
In conclusion, BPA is a synthetic compound that has been widely used in various scientific research applications. BPA is synthesized by the reaction of 4-bromophenol with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of acetic anhydride. BPA has been shown to have various biochemical and physiological effects, including the ability to emit strong fluorescence upon binding to biomolecules, induce apoptosis in cancer cells, and reduce inflammation. BPA has potential applications in the development of new drugs and further studies are needed to better understand its mechanism of action.
Métodos De Síntesis
The synthesis of BPA involves the reaction of 4-bromophenol with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of acetic anhydride. The reaction is carried out in a solvent such as chloroform or dichloromethane at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure BPA.
Aplicaciones Científicas De Investigación
BPA has been widely used in various scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids, as a ligand for the synthesis of metal complexes, and as a starting material for the synthesis of other compounds. BPA has been used as a fluorescent probe for the detection of proteins and nucleic acids due to its ability to emit strong fluorescence upon binding to these biomolecules. BPA has also been used as a ligand for the synthesis of metal complexes due to its ability to coordinate with metal ions.
Propiedades
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQXQIUMFCTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361069 |
Source


|
| Record name | N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
CAS RN |
5838-75-5 |
Source


|
| Record name | N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)

![2-[(2,5-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B186195.png)

![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)







![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)